2,4-Dichloro-5-iodopyrimidine
Overview
Description
2,4-Dichloro-5-iodopyrimidine is an organic compound with the molecular formula C4HCl2IN2 and a molecular weight of 274.87 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 5-iodouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline. The reaction is carried out at elevated temperatures, around 125°C, for approximately 90 minutes .
Industrial Production Methods
Industrial production of this compound involves similar halogenation processes but on a larger scale. The process includes the preparation of chlorine gas and iodine pentaoxide, followed by their reaction with pyrimidine derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and boronic acids as reagents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products are diarylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2,4-Dichloro-5-iodopyrimidine is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit dipeptidyl peptidase IV, an enzyme involved in glucose metabolism . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
2,4-Dichloro-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. Similar compounds include:
2,4-Dichloro-5-nitropyrimidine: Contains a nitro group instead of an iodine atom.
5-Bromo-2,4-dichloropyrimidine: Contains a bromine atom instead of an iodine atom.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of an iodine atom.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the different halogen atoms attached to the pyrimidine ring .
Properties
IUPAC Name |
2,4-dichloro-5-iodopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNPJRAXMSHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294754 | |
Record name | 2,4-Dichloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-44-0 | |
Record name | 2,4-Dichloro-5-iodopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 97872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13544-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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